INCB018424 sulfate

Catalog No.
S001718
CAS No.
1092939-16-6
M.F
C17H20N6O4S
M. Wt
404.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB018424 sulfate

CAS Number

1092939-16-6

Product Name

INCB018424 sulfate

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid

Molecular Formula

C17H20N6O4S

Molecular Weight

404.44

InChI

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Synonyms

3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate

Description

Ruxolitinib sulfate (INCB018424) is the first potent, selective, JAK1/2 inhibitor to enter the clinic with IC50 of 3.3 nM/2.8 nM, >130-fold selectivity for JAK1/2 versus JAK3.IC50 value: 3.3 nM/2.8 nM(JAK1/JAK2)Target: JAK1/2in vitro: INCB018424 potently and selectively inhibits JAK2V617F-mediated signaling and proliferation in Ba/F3 cells and HEL cells. INCB018424 markedly increases apoptosis in a dose dependent manner in Ba/F3 cells. INCB018424 (64 nM) results in a doubling of cells with depolarized mitochondria in Ba/F3 cells. INCB018424 inhibits proliferating of erythroid progenitors from normal donors and polycythemia vera patients with IC50 of 407 nM and 223 nM, respectively. INCB018424 demonstrates remarkable potency against erythroid colony formation with IC50 of 67 nM [1].in vivo: INCB018424 (180 mg/kg, orally, twice a day) results in survive rate of greater than 90% by day 22 in a JAK2V617F-driven mouse model. INCB018424 (180 mg/kg, orally, twice a day) markedly reduces splenomegaly and circulating levels of inflammatory cytokines, and preferentially eliminated neoplastic cells, resulting in significantly prolonged survival without myelosuppressive or immunosuppressive effects in a JAK2V617F-driven mouse model [1]. The primary end point is reached in 41.9% of patients in the Ruxolitinib group as compared with 0.7% in the placebo group in the double-blind trial of myelofibrosis. Ruxolitinib results in maintaining of reduction in spleen volume and improvement of 50% or more in the total symptom score [2].

JAK Inhibition and Disease Models

  • Myelofibrosis

    INCB018424 sulfate has been extensively studied in the context of myelofibrosis, a bone marrow disorder characterized by excessive scar tissue formation. Mutations in the JAK2 gene are frequently observed in myelofibrosis patients, leading to abnormal cytokine signaling and disease progression. Studies have shown that INCB018424 sulfate can effectively inhibit JAK1/2 activity, reducing splenomegaly (enlarged spleen) and improving other disease symptoms in animal models of myelofibrosis []. Clinical trials have also demonstrated the efficacy of INCB018424 sulfate (marketed as Ruxolitinib) in treating myelofibrosis patients [].

  • Autoimmune Diseases

    JAKs are also implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Research suggests that INCB018424 sulfate can dampen pro-inflammatory cytokine signaling by inhibiting JAK1/2, potentially offering therapeutic benefits in these conditions. In vitro and in vivo studies are ongoing to evaluate the effectiveness of INCB018424 sulfate in various autoimmune disease models [].

  • Graft-versus-Host Disease (GVHD)

    GVHD is a serious complication that can occur after stem cell transplantation when immune cells from the donor attack the recipient's tissues. Preclinical studies have shown that INCB018424 sulfate can mitigate GVHD by suppressing inflammatory responses. Further research is necessary to determine the potential of INCB018424 sulfate for GVHD treatment in clinical settings [].

Dates

Modify: 2023-07-15
[1]. Quintas-Cardama A, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 2010, 115(15), 3109-3117.

[2]. Verstovsek S, et al. A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. N Engl J Med, 2012, 366(9), 799-807.

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